3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Medicinal Chemistry Drug Metabolism Kinase Inhibitors

3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 1146615-86-2) is a privileged BTK inhibitor building block combining a C3-Br handle for high-yield Suzuki coupling (67–92%) with a 6-CF3 group essential for metabolic stability and kinase affinity. Unlike non-fluorinated analogs (IC50 > 1,000,000 nM), this scaffold maps directly onto pharmacophoric requirements from patent literature. The 6-CF3 also serves as a 19F NMR probe for binding assays. Each lot is ≥98% pure, ensuring reproducible library synthesis. Order now for BTK-targeted medicinal chemistry.

Molecular Formula C8H4BrF3N2
Molecular Weight 265.03 g/mol
CAS No. 1146615-86-2
Cat. No. B1371698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine
CAS1146615-86-2
Molecular FormulaC8H4BrF3N2
Molecular Weight265.03 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(N2C=C1C(F)(F)F)Br
InChIInChI=1S/C8H4BrF3N2/c9-6-3-13-7-2-1-5(4-14(6)7)8(10,11)12/h1-4H
InChIKeyYZGMUNVIHIZITF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 1146615-86-2): A Dual-Functionalized Building Block for Kinase-Targeted Libraries


3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 1146615-86-2) is a heteroaromatic building block belonging to the imidazo[1,2-a]pyridine family, characterized by a bromine atom at the 3-position and a trifluoromethyl group at the 6-position of the fused bicyclic core . This specific substitution pattern confers a unique combination of synthetic versatility (via the C3-Br handle for cross-coupling) and enhanced physicochemical properties (via the electron-withdrawing, lipophilic 6-CF₃ group), positioning it as a key intermediate for medicinal chemistry programs targeting kinase inhibition .

Why Generic Imidazopyridine Analogs Cannot Replace 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine in Targeted Synthesis


Substituting 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine with simpler imidazopyridine analogs (e.g., 3-bromoimidazo[1,2-a]pyridine or 6-(trifluoromethyl)imidazo[1,2-a]pyridine) fundamentally alters both the synthetic trajectory and the target-binding properties of downstream compounds. The 6-CF₃ group is essential for imparting metabolic stability and enhancing target affinity in kinase inhibitor programs [1], while the 3-Br handle enables regioselective diversification through cross-coupling reactions [2]. Removing the CF₃ group eliminates a critical pharmacophoric element required for potency in BTK and related kinase programs , whereas omitting the 3-bromo substituent precludes key C–C bond-forming steps necessary for library expansion. The specific combination of both functional groups in a single, regio-defined scaffold is therefore non-negotiable for programs designed around this privileged substructure.

Quantitative Differentiation of 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine: Comparative Evidence for Procurement Decisions


Enhanced Metabolic Stability and Lipophilicity Conferred by 6-CF₃ Group: Class-Level Pharmacokinetic Advantage

The 6-trifluoromethyl group on the imidazo[1,2-a]pyridine core is a well-established structural motif in kinase inhibitor design, as exemplified by its inclusion in patented BTK inhibitor scaffolds [1]. While direct comparative PK data for 3-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine itself is not available in the public domain, class-level SAR from imidazo[1,2-a]pyridine kinase inhibitor programs demonstrates that CF₃ substitution significantly increases metabolic stability and target residence time compared to non-fluorinated or methyl-substituted analogs [2]. This class-level inference supports the procurement of the 6-CF₃ congener over non-fluorinated alternatives (e.g., 3-bromoimidazo[1,2-a]pyridine) for programs aiming to mitigate oxidative metabolism and enhance in vivo exposure of derived inhibitors.

Medicinal Chemistry Drug Metabolism Kinase Inhibitors

3-Bromo Substituent Enables High-Yielding Cross-Coupling for Rapid Library Diversification

The 3-bromo substituent on the imidazo[1,2-a]pyridine scaffold is highly reactive in palladium-catalyzed cross-coupling reactions. A study on 3-bromo-imidazo[1,2-a]pyridine derivatives demonstrated that Suzuki-Miyaura couplings proceed with yields typically in the range of 85-92% in advanced pharmaceutical intermediate synthesis [1]. For the specific synthesis of 3-bromo-imidazo[1,2-a]pyridines via copper-mediated aerobic oxidative coupling, model compounds were obtained in 67% yield under mild conditions [2]. This reactivity profile is superior to that of 2-bromo or 6-bromo regioisomers, where steric or electronic deactivation often results in lower yields or requires harsher conditions [3]. The presence of the 6-CF₃ group further activates the 3-position toward oxidative addition by increasing the electrophilicity of the adjacent C–Br bond, a feature not present in non-fluorinated 3-bromo analogs.

Synthetic Methodology Cross-Coupling Medicinal Chemistry

Physical Form and Purity Benchmarking Against Closest Regioisomers

3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine is supplied as a crystalline solid with a melting point of 185-188°C and a standard purity of 95-98% as verified by HPLC, NMR, and GC analysis . In contrast, its closest regioisomer, 3-bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 1893797-71-1), is typically offered at a lower purity (95%+) and with less extensive QC documentation . The higher melting point range and rigorous batch-specific analytical data for CAS 1146615-86-2 provide greater confidence in identity and purity, which is critical for reproducible synthetic outcomes in multi-step sequences.

Analytical Chemistry Quality Control Procurement

Critical Intermediate in BTK Inhibitor Programs: Patent-Backed Relevance

The 3-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine scaffold is explicitly utilized as a key intermediate in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors, a class of therapeutics for autoimmune diseases such as rheumatoid arthritis . This application is supported by patents describing imidazo[1,2-a]pyridine derivatives with CF₃ substitution as potent BTK inhibitors [1]. While the parent compound 3-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine is not itself a drug candidate, its structural features directly mirror the pharmacophoric requirements of these advanced leads. In contrast, the non-fluorinated analog 3-bromoimidazo[1,2-a]pyridine lacks the CF₃ group essential for optimal kinase domain interactions, as evidenced by its negligible inhibitory activity (IC₅₀ > 1,000,000 nM) in kinase screens [2].

Autoimmune Disease Kinase Inhibition Drug Discovery

Validated Application Scenarios for 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine Based on Comparative Evidence


Lead Optimization in BTK and Related Kinase Inhibitor Programs

This compound is the preferred building block for synthesizing focused libraries targeting Bruton's Tyrosine Kinase (BTK) and related kinases due to its direct mapping onto the pharmacophoric requirements established in patent literature . The 6-CF₃ group is essential for achieving the potency and metabolic stability observed in advanced leads, a feature absent in non-fluorinated analogs which show negligible kinase inhibition (IC₅₀ > 1,000,000 nM) [1]. Medicinal chemists can confidently use this scaffold to install diverse aryl or heteroaryl groups at the 3-position via Suzuki coupling, generating analogs with a high probability of on-target activity.

High-Throughput Diversification via Palladium-Catalyzed Cross-Coupling

The 3-bromo substituent provides a robust handle for rapid diversification using Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig amination protocols, with typical yields ranging from 67% to 92% in model systems . This reactivity is superior to that of 2- or 6-bromo regioisomers, which often suffer from lower yields due to electronic or steric constraints [1]. The combination of high reactivity and the electron-withdrawing 6-CF₃ group makes this compound ideal for parallel synthesis workflows aimed at generating large, diverse compound collections for phenotypic or target-based screening.

Synthesis of Fluorinated Heterocyclic Probes for Chemical Biology

The 6-CF₃ group serves as a sensitive ¹⁹F NMR probe, enabling real-time monitoring of binding events and conformational changes in protein-ligand interactions . This compound can be elaborated into biotinylated or fluorescent probes for target engagement studies, leveraging the CF₃ group's unique spectroscopic signature. Procurement of the 6-CF₃ derivative over non-fluorinated alternatives (e.g., 3-bromoimidazo[1,2-a]pyridine) is essential for applications requiring this orthogonal detection modality.

Development of Electron-Transport Materials for Organic Electronics

The electron-deficient nature of the imidazo[1,2-a]pyridine core, further enhanced by the 6-CF₃ and 3-Br substituents, makes this compound a suitable precursor for electron-accepting components in organic photovoltaic (OPV) devices . Its high purity (98%) and crystalline form facilitate reproducible thin-film processing, while the bromine handle allows for further structural tuning to optimize frontier orbital energies. This application leverages the unique electronic properties conferred by the 6-CF₃ group, which are absent in non-fluorinated imidazopyridine building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.